molecular formula C5H12N2 B1148584 1,2,2,3,3-Pentadeuteriopiperidin-4-amine CAS No. 1219803-60-7

1,2,2,3,3-Pentadeuteriopiperidin-4-amine

Cat. No.: B1148584
CAS No.: 1219803-60-7
M. Wt: 105.19 g/mol
InChI Key: BCIIMDOZSUCSEN-QJWYSIDNSA-N
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Description

1,2,2,3,3-Pentadeuteriopiperidin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 105.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hindered Amine Light Stabilizers (HALS)

Research conducted by Wilén et al. (2000) explores the synthesis of novel polymerizable hindered amine light stabilizers (HALS), including derivatives of piperidine, for copolymerization with ethylene or propylene. These HALS are crucial in enhancing the light stability of polymers, indicating potential industrial applications in materials science (C. Wilén et al., 2000).

Catalysis in Nitro Compound Reduction

Nasrollahzadeh et al. (2020) discuss the role of graphene-based catalysts in the reduction of nitro compounds to amines. This reduction process is essential for synthesizing various biologically active molecules, pharmaceuticals, and polymers, highlighting the significance of 1,2,2,3,3-Pentadeuteriopiperidin-4-amine in catalytic processes (M. Nasrollahzadeh et al., 2020).

Microwave Irradiation in Synthesis

A study by Han et al. (2010) demonstrates the use of microwave irradiation for the fast synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, showcasing the compound's utility in streamlining synthetic processes for biomedical screening (Z. Han et al., 2010).

Functionalization of Carbon Nanotubes

Gabriel et al. (2006) explore the functionalization of single-walled carbon nanotubes (SWCNTs) with amines, including this compound. This research is pivotal for the development of new materials with enhanced properties, such as improved solubility and chemical reactivity, for various applications in nanotechnology and materials science (G. Gabriel et al., 2006).

Organocatalysis

Harmata et al. (2003) report on the asymmetric organocatalysis of 4 + 3 cycloaddition reactions, where secondary amines are used as catalysts. The study highlights the potential of this compound in facilitating enantioselective synthesis, which is crucial for producing chiral compounds in pharmaceuticals (M. Harmata et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,2,3,3-Pentadeuteriopiperidin-4-amine involves the deuteration of piperidine followed by amination of the resulting deuterated piperidine.", "Starting Materials": [ "Piperidine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Ammonia gas (NH3)" ], "Reaction": [ "Deuteration of piperidine: Piperidine is reacted with deuterium oxide (D2O) in the presence of sodium hydroxide (NaOH) and hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst to produce 1,2,2,3,3-Pentadeuteriopiperidine.", "Amination of deuterated piperidine: The resulting 1,2,2,3,3-Pentadeuteriopiperidine is then reacted with ammonia gas (NH3) to produce 1,2,2,3,3-Pentadeuteriopiperidin-4-amine." ] }

CAS No.

1219803-60-7

Molecular Formula

C5H12N2

Molecular Weight

105.19 g/mol

IUPAC Name

3,3,4,5,5-pentadeuteriopiperidin-4-amine

InChI

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D

InChI Key

BCIIMDOZSUCSEN-QJWYSIDNSA-N

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H]

SMILES

C1CNCCC1N

Canonical SMILES

C1CNCCC1N

Synonyms

4-AMinopiperidine--d5

Origin of Product

United States

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